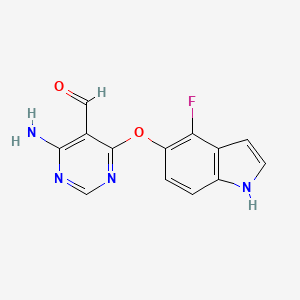
4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde is a complex organic compound that features both an indole and a pyrimidine moiety. The presence of these two heterocyclic structures makes this compound particularly interesting for various scientific research applications. The indole ring is known for its biological activity, while the pyrimidine ring is a common scaffold in many pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then coupled with a pyrimidine precursor. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the coupling reaction. For example, the indole derivative can be synthesized through a Fischer indole synthesis, followed by a nucleophilic substitution reaction to introduce the fluoro group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions. The use of continuous flow reactors could also be considered to improve yield and reduce reaction times. The choice of solvents and catalysts would be optimized to ensure the highest purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or sulfonyl chlorides under basic conditions.
Major Products
Oxidation: 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carboxylic acid.
Reduction: 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde is not fully understood but is believed to involve interactions with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially leading to biological effects. The pyrimidine ring may also play a role in binding to nucleic acids or proteins, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-6-((4-chloro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde
- 4-Amino-6-((4-bromo-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde
- 4-Amino-6-((4-methyl-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde
Uniqueness
The presence of the fluoro group in 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde makes it unique compared to its chloro, bromo, and methyl analogs. The fluoro group can significantly influence the compound’s reactivity and biological activity, making it a valuable target for further research.
Propriétés
Numéro CAS |
919485-93-1 |
|---|---|
Formule moléculaire |
C13H9FN4O2 |
Poids moléculaire |
272.23 g/mol |
Nom IUPAC |
4-amino-6-[(4-fluoro-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C13H9FN4O2/c14-11-7-3-4-16-9(7)1-2-10(11)20-13-8(5-19)12(15)17-6-18-13/h1-6,16H,(H2,15,17,18) |
Clé InChI |
CWEUCUZCJFVNPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1NC=C2)F)OC3=NC=NC(=C3C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


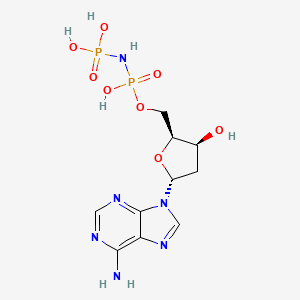
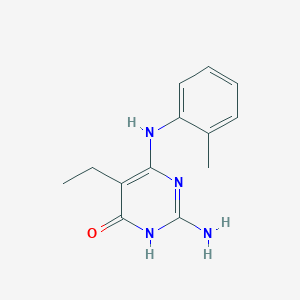
![Acridine, 2,7-dimethoxy-9-[(phenylmethyl)sulfonyl]-](/img/structure/B15215933.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine](/img/structure/B15215941.png)
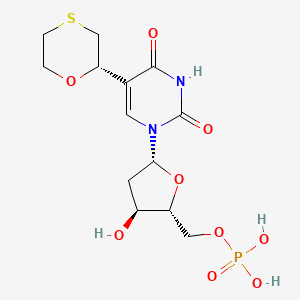
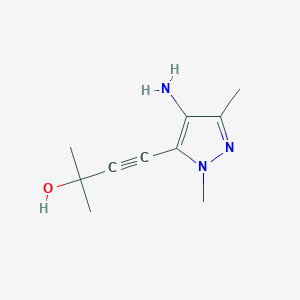
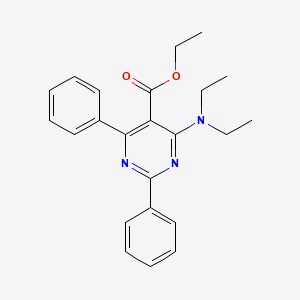
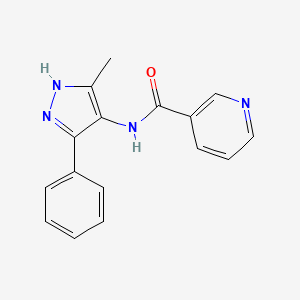
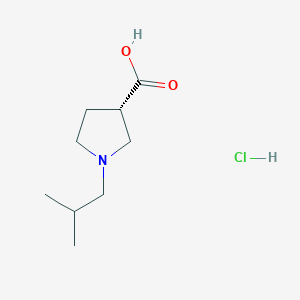
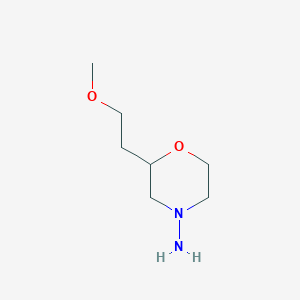
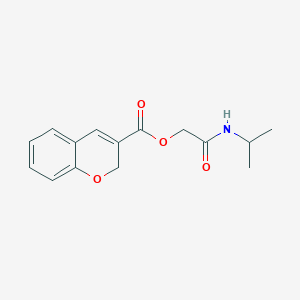
![(4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one](/img/structure/B15216006.png)
![trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B15216007.png)

